2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetic acid
Beschreibung
This compound features a 3-hydroxyazetidine ring core protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group and a 2,2-difluoroacetic acid side chain. The Fmoc group is widely used in peptide synthesis due to its base-labile deprotection (e.g., using piperidine), while the azetidine (4-membered nitrogen ring) introduces conformational rigidity. The difluoro substitution on the acetic acid moiety enhances electronegativity and metabolic stability compared to non-fluorinated analogs . This molecule is likely employed in medicinal chemistry for peptide backbone modification or as a building block in drug discovery.
Eigenschaften
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO5/c21-20(22,17(24)25)19(27)10-23(11-19)18(26)28-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,27H,9-11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOZZIGPPWTKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(C(=O)O)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetic acid is a compound that combines a fluorene moiety with an azetidine ring, which is significant in medicinal chemistry. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structural characteristics.
- Molecular Formula : C21H21F2NO4
- Molecular Weight : Approximately 373.39 g/mol
- CAS Number : 374791-02-3
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors in biochemical pathways. The azetidine ring may facilitate binding to active sites of certain enzymes.
- Modulation of Receptors : The fluorene moiety can enhance lipophilicity, potentially improving the compound's ability to cross cellular membranes and interact with specific receptors.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and potential biological activities of compounds structurally related to 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetic acid:
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid | Ethyl group instead of azetidine | Possible enzyme inhibition |
| 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)acetic acid | Pyrrolidine ring | Modulation of neurotransmitter receptors |
| 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)acetic acid | Piperidine ring | Antagonistic activity on certain receptors |
Synthesis and Application in Peptide Chemistry
The compound is primarily utilized as a protecting group in peptide synthesis due to its stability under various conditions. The fluorene moiety provides steric hindrance that protects sensitive functional groups during synthesis processes.
Research indicates that the azetidine derivative can be effectively used in solid-phase peptide synthesis (SPPS), enhancing yields and purity of synthesized peptides. For instance, studies have shown that using such protecting groups can significantly improve the efficiency of coupling reactions in SPPS.
In Vitro Studies
In vitro studies involving structurally similar compounds have shown promising results in terms of their inhibitory effects on specific enzymes associated with metabolic pathways. While direct data on 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetic acid is sparse, extrapolating from these studies suggests potential applications in drug design targeting metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Azetidine Ring
Key Insights :
Protecting Group Variations
Key Insights :
Physicochemical Properties
Q & A
Q. Basic | Characterization
- Nuclear Magnetic Resonance (NMR) : NMR confirms the presence and environment of difluoro groups, while and NMR resolve the azetidine and Fmoc moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while collision cross-section (CCS) data (e.g., predicted CCS = 193.2 Ų for [M+H]⁺) aids in distinguishing adducts .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
How does the presence of difluoro groups influence the compound’s reactivity compared to mono-fluoro analogs?
Advanced | Reactivity Analysis
The electron-withdrawing effect of difluoro groups increases the acidity of the acetic acid moiety (pKa ~1.5–2.0), enhancing its reactivity in coupling reactions (e.g., peptide bond formation). However, steric hindrance may reduce nucleophilic attack efficiency compared to mono-fluoro analogs. Computational modeling (DFT) is recommended to predict reaction pathways .
What strategies mitigate side reactions during the coupling of the Fmoc-protected azetidine moiety?
Q. Advanced | Reaction Optimization
- Coupling agents : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropyl Carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole) to minimize racemization .
- Low-temperature activation : Pre-activate carboxylic acid intermediates at 0°C before coupling .
- In situ monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and confirm intermediate stability .
How to address discrepancies in spectral data when characterizing this compound?
Q. Advanced | Data Interpretation
- Isotopic patterns : Fluorine’s isotope (100% abundance) simplifies MS interpretation but may complicate NMR splitting. Use DEPT-135 NMR to resolve overlapping signals .
- Cross-validation : Compare experimental CCS values (e.g., [M+Na]⁺ = 200.3 Ų) with computational predictions (e.g., MOBCAL) to confirm adduct identity .
What safety precautions are critical when handling this compound during synthesis?
Q. Basic | Laboratory Safety
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
- Ventilation : Ensure adequate airflow to prevent inhalation of volatile byproducts (e.g., hydrogen fluoride gas during fluorination) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
How can this compound be utilized in peptide synthesis as a building block?
Q. Advanced | Biological Applications
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
